molecular formula C46H36N2O6S2 B11079416 Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)

Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)

Cat. No.: B11079416
M. Wt: 776.9 g/mol
InChI Key: SQXVIYNJHAVQQM-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple phenyl and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of phenyl groups through various coupling reactions. The ethoxycarbonyl group is then added via esterification reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug design.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism by which ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[4-({[3-(METHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-{[4-({[3-(PROPYLCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-4,5-DIPHENYL-2-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5-DIPHENYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C46H36N2O6S2

Molecular Weight

776.9 g/mol

IUPAC Name

ethyl 2-[[4-[(3-ethoxycarbonyl-4,5-diphenylthiophen-2-yl)carbamoyl]benzoyl]amino]-4,5-diphenylthiophene-3-carboxylate

InChI

InChI=1S/C46H36N2O6S2/c1-3-53-45(51)37-35(29-17-9-5-10-18-29)39(31-21-13-7-14-22-31)55-43(37)47-41(49)33-25-27-34(28-26-33)42(50)48-44-38(46(52)54-4-2)36(30-19-11-6-12-20-30)40(56-44)32-23-15-8-16-24-32/h5-28H,3-4H2,1-2H3,(H,47,49)(H,48,50)

InChI Key

SQXVIYNJHAVQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=C(C(=C(S5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC

Origin of Product

United States

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